3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid

Description

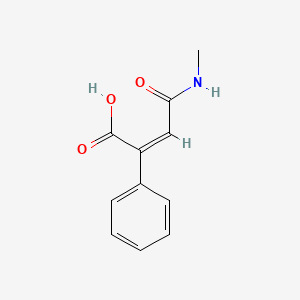

3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a prop-2-enoic acid backbone substituted with a phenyl group at position 2 and a methylcarbamoyl group (-NHCOCH₃) at position 3. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 204.25 g/mol and a purity of 95% as reported in commercial samples . The compound’s structure combines electron-withdrawing (carbamoyl) and electron-donating (phenyl) groups, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

(Z)-4-(methylamino)-4-oxo-2-phenylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-10(13)7-9(11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)(H,14,15)/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUHGBXXPMUTGS-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=C(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C(/C1=CC=CC=C1)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid typically involves the reaction of phenylacetic acid with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the methylcarbamoyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of phenylethanol or phenylethylamine derivatives.

Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. For example, it may act as an inhibitor of acetylcholinesterase, similar to other carbamate compounds .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares a prop-2-enoic acid core with several analogs, differing primarily in substituents. Key analogs include:

Key Observations :

- Electronic Effects : The methylcarbamoyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in the 4-nitrophenyl analog . This influences reactivity in Michael additions or cyclizations.

- Steric Effects : The benzylcarbamoyl group introduces steric bulk, reducing reaction rates in nucleophilic additions compared to the smaller methylcarbamoyl group .

- Hydrogen Bonding : The carbamoylphenyl analog (primary amide) exhibits stronger hydrogen bonding than the methylcarbamoyl derivative (secondary amide), impacting solubility and crystallinity .

Physicochemical Properties

Biological Activity

Overview

3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid, also known by its CAS number 461641-79-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- CAS Number : 461641-79-2

The structure features a phenyl group attached to a propene backbone with a methylcarbamoyl substituent, which is pivotal for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 18 | 40 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells.

Case Study Findings :

- Breast Cancer Cell Line (MCF-7) :

- IC50 Value: 32 µM after 48 hours of treatment.

- Mechanism: Induction of apoptosis via the mitochondrial pathway.

- Colon Cancer Cell Line (HT-29) :

- IC50 Value: 28 µM after 48 hours.

- Mechanism: Cell cycle arrest at the G1 phase.

These studies underline the compound's potential as an effective therapeutic agent in cancer treatment.

The biological activity of this compound is believed to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells, preventing further division.

Research Findings and Future Directions

Recent studies have focused on enhancing the efficacy and stability of this compound through structural modifications. Researchers are investigating analogs that retain biological activity while improving pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.